molecular formula C14H13N3O3S B2589261 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1251560-95-8

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

Cat. No.: B2589261
CAS No.: 1251560-95-8
M. Wt: 303.34
InChI Key: JMGLRBFCYPBLGO-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a complex organic compound that features a benzoxazole ring, an isoxazole ring, and a thioether linkage

Mechanism of Action

Target of Action

Similar compounds have been studied for their antitubercular activity . These compounds interact with the Mycobacterium tuberculosis enoyl reductase enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.

Mode of Action

It can be inferred from related studies that the compound might inhibit the activity of the mycobacterium tuberculosis enoyl reductase enzyme . This inhibition could lead to the disruption of the bacterial cell wall synthesis, thereby affecting the survival of the bacteria.

Result of Action

Based on its potential antitubercular activity , it can be inferred that the compound might lead to the death of Mycobacterium tuberculosis by disrupting the synthesis of its cell wall.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the benzoxazole-thioether intermediate with the isoxazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzoxazole, halobenzoxazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymer science and materials engineering.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]oxazol-2-ylthio)acetamide: Lacks the isoxazole ring, making it less complex.

    N-((5-methylisoxazol-3-yl)methyl)acetamide: Lacks the benzoxazole ring, reducing its potential interactions.

    2-(benzo[d]oxazol-2-ylthio)-N-methylacetamide: Similar structure but with a different substitution pattern.

Uniqueness

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is unique due to the presence of both benzoxazole and isoxazole rings, which provide a diverse range of interactions with biological targets. This dual-ring system enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGLRBFCYPBLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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